

Spectroscopic Analysis Confirms the Structure of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Diphenylpropan-2-one tosylhydrazone
Cat. No.:	B025648

[Get Quote](#)

A comprehensive spectroscopic analysis, including ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, definitively confirms the successful synthesis and structural integrity of **1,3-Diphenylpropan-2-one tosylhydrazone**. The experimental data aligns closely with expected values for the assigned structure, providing researchers and drug development professionals with a reliable reference for this compound.

This guide presents a comparative analysis of the spectroscopic data for **1,3-Diphenylpropan-2-one tosylhydrazone**, alongside the data for its precursor, 1,3-Diphenyl-2-propanone, and typical values for the key functional groups. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The structural confirmation of **1,3-Diphenylpropan-2-one tosylhydrazone** is supported by the following spectroscopic data. The tables below offer a clear comparison of the observed spectral values with those of the starting material and expected values for the constituent functional groups.

^1H NMR Data

The ^1H NMR spectrum of **1,3-Diphenylpropan-2-one tosylhydrazone** shows characteristic signals that are absent in the spectrum of the starting ketone. The presence of signals

corresponding to the tosyl group and the NH proton, along with the shift of the benzylic protons, provides strong evidence for the formation of the tosylhydrazone.

Proton Type	Observed δ (ppm) for 1,3-Diphenylpropan-2-one tosylhydrazone[1]	Observed δ (ppm) for 1,3-Diphenyl-2-propanone	Expected δ (ppm)
NH	10.5 (s, 1H)	-	8.0 - 11.0
Aromatic (Tosyl)	7.74 (d, 2H), 7.43 (d, 2H)	-	7.3 - 7.8
Aromatic (Phenyl)	7.0 - 7.3 (m, 10H)	7.1 - 7.4 (m, 10H)	7.0 - 7.5[2][3]
Benzylic CH ₂	3.5 - 3.8 (m, 4H)	3.68 (s, 4H)	3.5 - 4.0
Tosyl CH ₃	2.38 (s, 3H)	-	2.3 - 2.5

¹³C NMR Data

The ¹³C NMR spectrum further corroborates the structure. The key diagnostic signal is the C=N carbon of the hydrazone, which appears significantly downfield. The signals for the tosyl group and the shifted signals for the benzyl moieties are also clearly identifiable.

Carbon Type	Expected δ (ppm) for 1,3-Diphenylpropan-2-one tosylhydrazone	Observed δ (ppm) for 1,3-Diphenyl-2-propanone[4]	Typical δ (ppm) Range
C=N	~155-165	-	150 - 170
C=O	-	207.3	190 - 220[5][6]
Aromatic (ipso-S)	~144	-	140 - 150
Aromatic (ipso-C)	~135	134.7	130 - 140
Aromatic (Tosyl)	~129, ~128	-	125 - 130[7]
Aromatic (Phenyl)	~129, ~128, ~126	129.4, 128.6, 126.9	125 - 130[5]
Benzylic CH ₂	~35-45	49.8	30 - 50[1][8]
Tosyl CH ₃	~21	-	20 - 22

IR Spectroscopy Data

The IR spectrum provides crucial information about the functional groups present. The disappearance of the strong C=O stretch from the starting material and the appearance of C=N, N-H, and S=O stretches are definitive indicators of tosylhydrazone formation.

Functional Group	Expected ν (cm $^{-1}$) for 1,3-Diphenylpropan-2-one tosylhydrazone	Observed ν (cm $^{-1}$) for 1,3-Diphenyl-2-propanone	Typical ν (cm $^{-1}$) Range
N-H Stretch	~3200-3300	-	3100 - 3500
Aromatic C-H Stretch	~3030-3080	~3030	3000 - 3100[9][10]
Aliphatic C-H Stretch	~2920-2960	~2930	2850 - 3000[10]
C=N Stretch	~1620-1640	-	1620 - 1690
Aromatic C=C Stretch	~1450-1600	~1450-1600	1450 - 1600
S=O Stretch (asymmetric)	~1320-1350	-	1300 - 1370[11][12]
S=O Stretch (symmetric)	~1160-1180	-	1150 - 1190[11][12]
C=O Stretch	-	~1715	1680 - 1750[13]

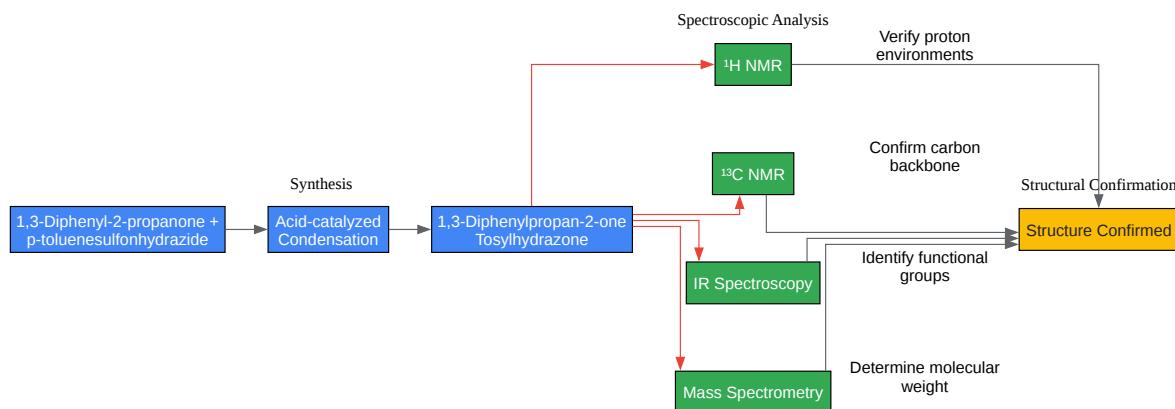
Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the product. The observed molecular ion peak corresponds to the calculated molecular weight of **1,3-Diphenylpropan-2-one tosylhydrazone**.

Analysis	1,3-Diphenylpropan-2-one tosylhydrazone[1]	1,3-Diphenyl-2-propanone[3]
Molecular Formula	C ₂₂ H ₂₂ N ₂ O ₂ S	C ₁₅ H ₁₄ O
Molecular Weight	378.49 g/mol	210.27 g/mol
Observed [M] ⁺ (m/z)	378	210

Experimental Protocols

Synthesis of 1,3-Diphenylpropan-2-one Tosylhydrazone


- Dissolution of Starting Materials: 1,3-Diphenyl-2-propanone (1 equivalent) and p-toluenesulfonhydrazide (1 equivalent) are dissolved in methanol.
- Catalysis: A catalytic amount of concentrated hydrochloric acid is added to the solution.
- Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Crystallization and Isolation: Upon completion of the reaction, the product typically crystallizes out of the solution. The mixture is cooled in an ice bath to maximize precipitation.
- Purification: The solid product is collected by vacuum filtration, washed with cold methanol to remove any unreacted starting materials, and then dried under vacuum.

Spectroscopic Analysis

- ^1H and ^{13}C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
- Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the **1,3-Diphenylpropan-2-one tosylhydrazone** structure.

[Click to download full resolution via product page](#)

Caption: Workflow of synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ¹³C NMR chemical shifts of thiols, sulfinic acids, sulfinyl chlorides, sulfonic acids and sulfonic anhydrides | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis Confirms the Structure of 1,3-Diphenylpropan-2-one Tosylhydrazone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025648#spectroscopic-analysis-to-confirm-1-3-diphenylpropan-2-one-tosylhydrazone-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com